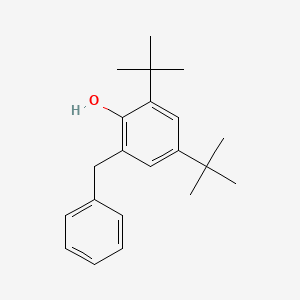
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a phenylmethyl group attached to the phenol ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where phenol is reacted with tert-butyl chloride in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.
科学的研究の応用
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as an antioxidant in the stabilization of polymers and other materials.
作用機序
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group but shares similar structural features.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of a phenylmethyl group.
Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Contains an additional tert-butyl group.
Uniqueness
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- is unique due to the presence of both tert-butyl and phenylmethyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
3286-98-4 |
|---|---|
分子式 |
C21H28O |
分子量 |
296.4 g/mol |
IUPAC名 |
2-benzyl-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)19(22)18(14-17)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3 |
InChIキー |
DALXAKMWLANGNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


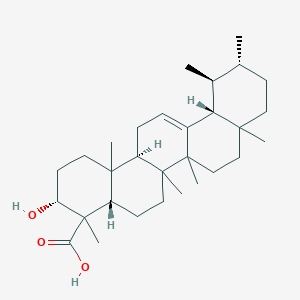
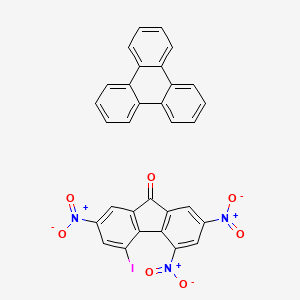
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
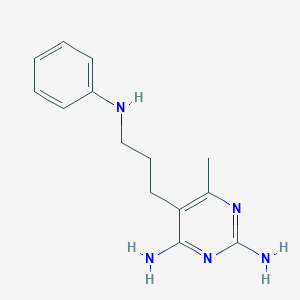

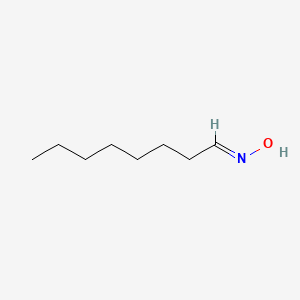
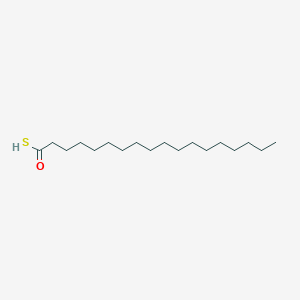
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

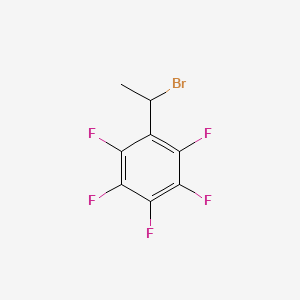
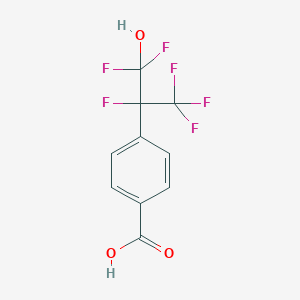

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
